molecular formula C4H4ClN3 B1282369 5-Amino-4-chloropyrimidine CAS No. 54660-78-5

5-Amino-4-chloropyrimidine

Cat. No.: B1282369
CAS No.: 54660-78-5
M. Wt: 129.55 g/mol
InChI Key: LHGMCUVJFRBVBH-UHFFFAOYSA-N
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Description

5-Amino-4-chloropyrimidine is an aromatic heterocyclic compound with the molecular formula C4H4ClN3. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its various applications in organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-4-chloropyrimidine can be synthesized through several methods. One common method involves the nucleophilic substitution of 4-chloropyrimidine with ammonia or an amine. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a solvent like ethanol or water.

Another method involves the cyclization of appropriate precursors. For example, the reaction of 2,4-dichloropyrimidine with ammonia can yield this compound. This reaction is usually carried out in a solvent like ethanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes may also incorporate additional purification steps, such as recrystallization or chromatography, to achieve high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chloropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield corresponding amines or hydrazines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, such as pyrazolo[3,4-d]pyrimidines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in solvents such as ethanol or water.

    Oxidation: Reagents like hydrogen peroxide or nitric acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Cyclization: Catalysts like zinc chloride or copper catalysts.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Amines or hydrazines.

    Cyclization Products: Fused ring systems like pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

5-Amino-4-chloropyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of antiviral, antibacterial, and anticancer agents.

    Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-4-chloropyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyrimidine: Similar structure but with the amino group at position 2.

    4-Amino-5-chloropyrimidine: Similar structure but with the amino and chlorine groups swapped.

    5-Amino-2-chloropyrimidine: Similar structure but with the chlorine group at position 2.

Uniqueness

5-Amino-4-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific functional groups allow for targeted interactions in synthetic and biological applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-chloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGMCUVJFRBVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539706
Record name 4-Chloropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54660-78-5
Record name 4-Chloropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-chloropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Amino-4-chloropyrimidine in organic synthesis, particularly in the context of nucleic acid research?

A: this compound serves as a crucial starting material for synthesizing highly functionalized purines, which are fundamental components of nucleic acids [, ]. The chlorine atom and the amino group provide handles for further chemical modifications, enabling the creation of diverse purine derivatives.

Q2: Can you describe a novel synthetic route using this compound for creating substituted purines?

A: A recent study [] details a one-pot, metal-free method employing 5-Amino-4-chloropyrimidines and Vilsmeier-type reagents to generate diversely substituted purines, including 9-aryl-substituted chloropurines. This methodology offers a rapid and efficient pathway for synthesizing various purine-based molecules relevant to nucleic acid research, particularly for developing novel nucleoside analogs.

Q3: Beyond purine synthesis, are there other applications of this compound in heterocyclic chemistry?

A: Yes, research demonstrates that diazotization of 6-substituted 5-Amino-4-chloropyrimidines can lead to the formation of 4-chloro-1,2,3-triazole derivatives []. This reaction highlights the versatility of this compound as a building block for accessing other valuable heterocyclic scaffolds, expanding its utility beyond purine chemistry.

Q4: The provided research mentions a "carbanucleoside." Can you elaborate on the role of this compound in its synthesis?

A: Researchers synthesized unique carbanucleoside analogs, structurally distinct from traditional nucleosides, by utilizing a multi-step process involving this compound []. In this synthesis, a chiral cyclopentylamine derivative, derived from D-glucose, is coupled with this compound. Subsequent purine ring construction results in the formation of the desired carbanucleoside analog. This strategy demonstrates the potential of this compound in creating novel molecules with potential biological activity, opening avenues for exploring its use in medicinal chemistry.

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